Cas no 1823957-38-5 (5-bromo-2-tert-butyl-1,3-oxazole)

5-Bromo-2-tert-butyl-1,3-oxazole is a halogenated oxazole derivative characterized by its bromo-substitution at the 5-position and a bulky tert-butyl group at the 2-position. This structural configuration enhances its utility as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical building blocks. The electron-withdrawing bromo group facilitates further functionalization via cross-coupling reactions, while the sterically hindered tert-butyl moiety can influence regioselectivity and stability. Its high purity and well-defined reactivity make it suitable for applications in medicinal chemistry and materials science. The compound is typically handled under inert conditions due to its sensitivity to moisture and light.
5-bromo-2-tert-butyl-1,3-oxazole structure
1823957-38-5 structure
Product Name:5-bromo-2-tert-butyl-1,3-oxazole
CAS No:1823957-38-5
MF:
MW:
CID:4622024
Update Time:2025-06-11

5-bromo-2-tert-butyl-1,3-oxazole Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-tert-butyl-1,3-oxazole

5-bromo-2-tert-butyl-1,3-oxazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AW50192-2.5g
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1823957-38-5 95%
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$2215.00 2024-04-20
A2B Chem LLC
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$4820.00 2024-04-20
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A2B Chem LLC
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A2B Chem LLC
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A2B Chem LLC
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A2B Chem LLC
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Enamine
EN300-724964-1.0g
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Chemenu
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5-bromo-2-tert-butyl-1,3-oxazole Related Literature

Additional information on 5-bromo-2-tert-butyl-1,3-oxazole

Recent Advances in the Study of 5-Bromo-2-tert-butyl-1,3-oxazole and Related Compound 1823957-38-5

The compound 5-bromo-2-tert-butyl-1,3-oxazole (CAS: 1823957-38-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a brominated oxazole core with a tert-butyl substituent, serves as a versatile scaffold in drug discovery and development. Recent studies have explored its utility as a building block for the synthesis of novel bioactive molecules, particularly in the context of kinase inhibitors and anti-inflammatory agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-bromo-2-tert-butyl-1,3-oxazole can be efficiently functionalized to yield derivatives with potent inhibitory activity against protein kinases involved in cancer signaling pathways. The bromine atom at the 5-position was shown to be a critical site for further modifications, enabling the introduction of diverse pharmacophores. Computational docking studies revealed that the tert-butyl group enhances binding affinity by occupying hydrophobic pockets in the kinase active site, suggesting its role in optimizing drug-target interactions.

In addition to its applications in oncology, recent research has highlighted the potential of 5-bromo-2-tert-butyl-1,3-oxazole in the development of anti-inflammatory therapeutics. A 2024 preprint on bioRxiv reported that derivatives of this compound exhibited significant suppression of pro-inflammatory cytokines in macrophage models, with minimal cytotoxicity. The study attributed this effect to the modulation of NF-κB signaling, positioning the oxazole core as a promising scaffold for immunomodulatory drug design.

Further investigations into the physicochemical properties of 5-bromo-2-tert-butyl-1,3-oxazole have provided insights into its drug-likeness. A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis conducted by a multinational pharmaceutical consortium indicated favorable pharmacokinetic profiles for several derivatives, with moderate solubility and high membrane permeability. These findings underscore the compound's potential as a lead structure for oral drug candidates.

The synthetic accessibility of 5-bromo-2-tert-butyl-1,3-oxazole has also been a focus of recent methodological developments. A 2023 paper in Organic Letters described a novel one-pot synthesis route using copper-catalyzed cyclization, which improved yields from 45% to 82% compared to traditional methods. This advancement is particularly significant for scaling up production in medicinal chemistry campaigns, where efficient synthesis of the core structure is crucial for structure-activity relationship studies.

Looking forward, the versatility of 5-bromo-2-tert-butyl-1,3-oxazole and its related compound 1823957-38-5 continues to inspire innovative research directions. Current efforts are exploring its application in targeted protein degradation (PROTACs) and as a fluorescent probe for cellular imaging. The unique electronic properties conferred by the bromine substituent make it particularly suitable for these emerging applications, highlighting the compound's enduring relevance in chemical biology research.

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